molecular formula C9H9NO3 B8805952 Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-

Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-

Cat. No.: B8805952
M. Wt: 179.17 g/mol
InChI Key: FVKSRNVYJXQCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- is an organic compound characterized by a methoxy group and a nitrovinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- can be synthesized through various methods. One common approach involves the reaction of nitromethane with 1-methoxyindole-3-carbaldehyde in the presence of a base such as sodium methoxide or sodium propoxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) at low temperatures to yield the desired product .

Industrial Production Methods: Industrial production of Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- may involve similar synthetic routes but on a larger scale. The choice of solvents, bases, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- involves its interaction with molecular targets and pathways. The nitrovinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-methoxy-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C9H9NO3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3

InChI Key

FVKSRNVYJXQCLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction procedure and workup as described in Example 1, step 1, 2-methoxy-benzaldehyde (5 g, 36.7242 mmol) in ethanol (166 mL) was reacted with nitro methane (1.98 mL, 36.7242 mmol) and 10N NaOH (1.39 g, 34.9602 mmol). The resulting mixture was stirred at 0° C. for 1 hr to afford 4.5 g of the product (83.89% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
166 mL
Type
solvent
Reaction Step Three
Yield
83.89%

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